REACTION_CXSMILES
|
[H-].[Na+].[S:3]1[CH2:7][C:6](=[O:8])[NH:5][C:4]1=[O:9].[Br:10][CH:11](Br)[CH3:12]>CN(C=O)C>[Br:10][CH2:11][CH2:12][N:5]1[C:6](=[O:8])[CH2:7][S:3][C:4]1=[O:9] |f:0.1|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
S1C(NC(C1)=O)=O
|
Name
|
|
Quantity
|
1.61 mL
|
Type
|
reactant
|
Smiles
|
BrC(C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 2 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added at 0° C.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, ice
|
Type
|
ADDITION
|
Details
|
was added to the reaction mixture and product
|
Type
|
EXTRACTION
|
Details
|
was extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to get the crude product which
|
Type
|
CUSTOM
|
Details
|
was subjected for the column purification
|
Type
|
CUSTOM
|
Details
|
The crude compound was purified
|
Type
|
CUSTOM
|
Details
|
column purification
|
Type
|
WASH
|
Details
|
by eluting the compound with 20-25% EtOAc in hexanes
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrCCN1C(SCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 392.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |